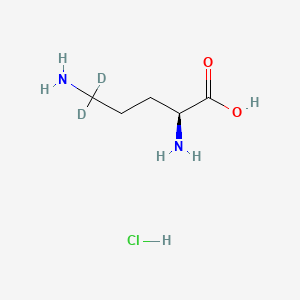

L-Ornithine-d2 (hydrochloride)

Description

Overview of L-Ornithine's Core Biochemical Significance

L-Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis. creative-proteomics.comwikipedia.org Despite this, it plays a central and critical role in several metabolic pathways.

Its most prominent function is as a key intermediate in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver. creative-proteomics.comwikipedia.orgsigmaaldrich.com L-Ornithine acts as a substrate for the enzyme ornithine transcarbamylase, which facilitates the conversion of toxic ammonia into urea for excretion. creative-proteomics.com The continuous regeneration of L-Ornithine is essential for the cycle's efficiency. creative-proteomics.com

Furthermore, L-Ornithine is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. creative-proteomics.com These molecules are vital for numerous cellular processes, including cell proliferation, differentiation, and the stabilization of DNA structure. creative-proteomics.com Through its role in polyamine synthesis, L-Ornithine indirectly supports tissue repair and immune function by influencing the activity of immune cells like lymphocytes and macrophages. creative-proteomics.com

Rationale and Advantages of Deuterium (B1214612) Labeling in L-Ornithine Studies

The use of L-Ornithine-d2 (hydrochloride) offers specific advantages in research, primarily stemming from the properties of deuterium as a stable isotope label. medchemexpress.combioscience.co.uk Deuterium labeling involves the substitution of hydrogen atoms with deuterium, which doubles the mass of the hydrogen atom. This significant mass difference is readily detectable by mass spectrometry, allowing for clear differentiation between the labeled L-Ornithine and its naturally occurring, unlabeled form. nih.gov

This technique is particularly valuable for metabolic flux analysis, where researchers aim to quantify the rate of turnover and conversion of L-Ornithine through its various metabolic pathways. nih.gov By introducing L-Ornithine-d2 into a biological system, scientists can trace the incorporation of the deuterium label into downstream metabolites like citrulline, arginine, and polyamines. This provides detailed insights into the dynamics of the urea cycle and polyamine biosynthesis under different physiological or pathological conditions. nih.govcreative-proteomics.com

The hydrochloride salt form of L-Ornithine-d2 enhances its stability and solubility, facilitating its use in experimental settings. isotope.com The specific placement of the two deuterium atoms (d2) provides a distinct mass shift that can be precisely monitored, making it an ideal tracer for quantitative metabolic studies. lumiprobe.comsapphirebioscience.com

Interactive Data Table: Properties of L-Ornithine and its Deuterated Form

| Property | L-Ornithine | L-Ornithine-d2 (hydrochloride) |

| Molecular Formula | C₅H₁₂N₂O₂ | C₅H₁₁D₂ClN₂O₂ |

| Molar Mass | 132.16 g/mol wikipedia.org | 170.63 g/mol bioscience.co.uk |

| Biochemical Role | Urea Cycle Intermediate, Polyamine Precursor creative-proteomics.com | Tracer for Metabolic Studies lumiprobe.com |

| Isotopic Label | None | Deuterium (²H) |

| Primary Application | Nutrient, Metabolic Component drugbank.com | Research Internal Standard medchemexpress.comlumiprobe.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O2 |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2; |

InChI Key |

GGTYBZJRPHEQDG-UWCRBIBNSA-N |

Isomeric SMILES |

[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Preparation of L Ornithine D2 Hydrochloride

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The most common and efficient chemical synthesis of L-Ornithine-d2, specifically L-Ornithine-5,5-d2, originates from L-glutamic acid. This pathway involves the selective modification of the γ-carboxylic acid group of L-glutamic acid to introduce the deuterium atoms, followed by conversion of this functional group into an amino group.

A key intermediate in this synthesis is L-glutamate-5-semialdehyde. The synthesis of regio- and stereoselectively deuterium-labeled derivatives of L-glutamate semialdehyde has been demonstrated, providing a direct precursor for L-Ornithine-d2. One effective method for introducing deuterium at the 5-position involves the use of a labeled form of the Schwartz reagent (Cp2Zr(D)Cl). This organozirconium reagent allows for the regioselective reduction and deuteration of a suitable precursor, such as a protected γ-ester of glutamic acid, to the corresponding deuterated aldehyde.

Protection of L-Glutamic Acid: The amino and α-carboxylic acid groups of L-glutamic acid are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and benzyl (B1604629) or other esters for the carboxylic acids.

Activation of the γ-Carboxylic Acid: The γ-carboxylic acid is selectively activated for reduction. This can be achieved by converting it to an ester or another suitable derivative.

Deuterium Incorporation: The activated γ-carbonyl group is reduced and deuterated to form the deuterated aldehyde. As mentioned, the use of a deuterated Schwartz reagent is a viable method for this transformation.

Conversion to the Amine: The resulting deuterated aldehyde is then converted into a primary amine. This can be achieved through reductive amination, where the aldehyde reacts with an ammonia (B1221849) source in the presence of a reducing agent.

Deprotection and Salt Formation: The protecting groups are removed from the amino and α-carboxylic acid groups. The final step involves the formation of the hydrochloride salt by treating the free base of L-Ornithine-d2 with hydrochloric acid.

This multi-step pathway allows for the precise and stereocontrolled synthesis of L-Ornithine-d2 (hydrochloride) with high isotopic purity.

Isotopic Enrichment Methodologies for Specific Deuteration Sites

Achieving high isotopic enrichment at the desired deuteration site is critical for the utility of L-Ornithine-d2 as an internal standard or tracer. The choice of deuterating agent and reaction conditions plays a pivotal role in determining the level of deuterium incorporation.

For the specific deuteration at the C5 position of L-ornithine, the use of a deuterated reducing agent is the primary methodology. The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterating reagent.

Key Methodologies for C5-Deuteration:

Organometallic Reagents: As previously mentioned, a deuterated Schwartz reagent (Cp2Zr(D)Cl) offers a highly regioselective method for the reduction and deuteration of a γ-carbonyl precursor. The high efficiency and selectivity of this reagent contribute to high isotopic enrichment.

Deuterated Hydride Reagents: Other deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), can also be employed for the reduction of the activated γ-carboxylic acid derivative. The choice of reagent depends on the specific substrate and the desired reaction conditions. Careful control of the reaction stoichiometry and conditions is necessary to maximize deuterium incorporation and minimize side reactions.

Enzymatic methods have also been explored for the deuteration of amino acids. While some enzymes, such as the PLP-dependent Mannich cyclase (LolT), have shown high efficiency for α-deuteration of L-ornithine, their application for specific C5 deuteration is not as established and would require significant enzyme engineering. Therefore, chemical synthesis remains the more prevalent and controllable method for preparing L-Ornithine-5,5-d2.

Purification and Isolation Techniques for L-Ornithine-d2 (hydrochloride)

The purification and isolation of L-Ornithine-d2 (hydrochloride) are crucial steps to ensure the final product is free from chemical and isotopic impurities. A multi-step purification protocol is typically employed, combining various chromatographic and crystallization techniques.

A typical purification and isolation process involves the following stages:

Initial Work-up and Extraction: Following the final deprotection step, the reaction mixture is typically subjected to an initial work-up to remove bulk impurities and unreacted reagents. This may involve solvent extraction and washing steps.

Ion-Exchange Chromatography: Ion-exchange chromatography is a powerful technique for separating amino acids based on their charge. Since ornithine is a basic amino acid, cation-exchange chromatography is commonly used. The crude L-Ornithine-d2 is loaded onto a cation-exchange resin. After washing the column to remove neutral and acidic impurities, the product is eluted using a buffer with an appropriate pH or ionic strength.

Decolorization: The eluate from the ion-exchange column may contain colored impurities. Treatment with activated carbon is an effective method for decolorization. The solution is stirred with activated carbon and then filtered to remove the carbon particles.

Crystallization: The final step in the purification process is the crystallization of L-Ornithine-d2 as its hydrochloride salt. The purified and decolorized solution is concentrated, and the pH is adjusted with hydrochloric acid. The hydrochloride salt is then crystallized by adding a suitable anti-solvent, such as ethanol (B145695) or isopropanol, to the aqueous solution. The mixture is cooled to promote crystallization.

Filtration and Drying: The resulting crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum to yield the final, highly pure L-Ornithine-d2 (hydrochloride).

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation, and Mass Spectrometry (MS) to determine the isotopic enrichment and confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity.

Table of Purification Parameters:

| Purification Step | Key Parameters | Purpose |

| Ion-Exchange Chromatography | Resin type (e.g., strong cation exchanger), pH of loading and elution buffers, gradient of eluent. | Separation of L-Ornithine-d2 from other amino acids and charged impurities. |

| Decolorization | Type and amount of activated carbon, temperature, and contact time. | Removal of colored impurities. |

| Crystallization | Solvent system (e.g., water/ethanol), pH, temperature profile for cooling, and stirring rate. | Isolation of the final product in a highly pure crystalline form. |

| Drying | Temperature and pressure (vacuum). | Removal of residual solvents to obtain a stable, dry product. |

This systematic approach to purification and isolation ensures that the final L-Ornithine-d2 (hydrochloride) product meets the stringent quality requirements for its intended applications in research and as an analytical standard.

Advanced Analytical Characterization of L Ornithine D2 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the identity, structure, and purity of L-Ornithine-d2 (hydrochloride). It is particularly crucial for determining the position and extent of deuterium incorporation.

Both ¹H (proton) and ²H (deuterium) NMR are employed. In the ¹H NMR spectrum of L-Ornithine-d2, the signal corresponding to the protons at the deuterated position (e.g., C-5) will be significantly diminished or absent compared to the spectrum of unlabeled L-Ornithine. chemicalbook.com The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of chemical purity.

²H NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuterium presence and can be used to determine the isotopic enrichment at specific sites. sigmaaldrich.com For L-Ornithine-5,5-d2, a single resonance in the ²H NMR spectrum would confirm the labeling position. Quantitative NMR (qNMR) techniques can be applied to determine the precise isotopic purity by comparing the integral of the deuterium signal to that of a certified reference material. sigmaaldrich.commdpi.com

¹³C NMR spectroscopy is also a useful tool. The carbon atom attached to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and a shift in its resonance compared to the unlabeled compound, further confirming the site of deuteration. foodb.ca

Table 1: Representative ¹H NMR Spectral Data for L-Ornithine Hydrochloride in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 (α-H) | ~3.8 | Triplet |

| H-3 | ~1.9 | Multiplet |

| H-4 | ~1.8 | Multiplet |

| H-5 | ~3.0 | Triplet |

Note: In L-Ornithine-5,5-d2, the signal at ~3.0 ppm would be absent or significantly reduced.

Mass Spectrometry (MS) for Isotopic Purity, Quantification, and Metabolite Identification

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). ckisotopes.com

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. This capability is essential for confirming the identity of L-Ornithine-d2 and for assessing its isotopic purity. rsc.org By comparing the measured mass of the molecular ion to its theoretical mass, the presence of the two deuterium atoms can be verified.

HRMS is also used to determine the isotopic enrichment. The mass spectrum will show a distribution of isotopologues (M, M+1, M+2, etc.). By analyzing the relative intensities of these peaks and correcting for the natural abundance of isotopes like ¹³C and ¹⁵N, the percentage of the d2-labeled species versus d0, d1, etc., can be accurately calculated. rsc.orgnih.gov

Table 2: Theoretical and Observed Masses for L-Ornithine-d2

| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) |

| L-Ornithine (d0) | C₅H₁₂N₂O₂ | 132.0899 |

| L-Ornithine-d2 | C₅H₁₀D₂N₂O₂ | 134.1024 |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium labels. In an MS/MS experiment, the molecular ion of L-Ornithine-d2 is selected and fragmented. The resulting fragment ions are then analyzed. The masses of the fragment ions will indicate whether the deuterium atoms are retained or lost. For L-Ornithine-5,5-d2, fragmentation pathways that cleave the side chain will produce fragment ions that are 2 Daltons heavier than the corresponding fragments from unlabeled L-Ornithine, thus confirming the labeling position.

MS/MS is also the basis for the use of L-Ornithine-d2 as an internal standard in quantitative bioanalytical methods. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte (unlabeled L-Ornithine) and the internal standard (L-Ornithine-d2). The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, but is distinguishable by mass, leading to highly accurate and precise quantification.

Table 3: Predicted MS/MS Fragmentation Transitions for L-Ornithine and L-Ornithine-d2

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Interpretation |

| L-Ornithine | 133.1 | 70.1 | Loss of carboxyl and amino groups |

| L-Ornithine | 133.1 | 116.1 | Loss of NH₃ |

| L-Ornithine-5,5-d2 | 135.1 | 72.1 | Deuterated fragment from loss of carboxyl and amino groups |

| L-Ornithine-5,5-d2 | 135.1 | 118.1 | Loss of NH₃ |

Chromatographic Separations for Isotopic Purity and Compound Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating L-Ornithine-d2 (hydrochloride) from unlabeled ornithine, other isotopologues, and any chemical impurities prior to analysis or for purification.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used for the analysis of amino acids. impactfactor.org Since L-Ornithine lacks a strong chromophore, UV detection often requires pre- or post-column derivatization. nih.govtandfonline.com More commonly, HPLC is coupled with mass spectrometry (LC-MS), which provides both separation and sensitive detection without the need for derivatization. mdpi.com Chiral HPLC methods, using chiral stationary phases, can be employed to verify the enantiomeric purity of L-Ornithine-d2, ensuring it is free from its D-enantiomer. nih.govshimadzu.comsigmaaldrich.comchromatographyonline.com

Gas Chromatography (GC) is another powerful separation technique for amino acid analysis, but it requires derivatization to make the analytes volatile. nih.govresearchgate.net Common derivatization methods include esterification followed by acylation. mdpi.comnih.gov The resulting derivatives can be separated and detected with high sensitivity using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). GC-MS can separate L-Ornithine-d2 derivatives from other compounds and simultaneously provide mass spectral data to confirm identity and isotopic purity. nih.govhmdb.ca

Spectrophotometric and Other Spectroscopic Methods for Quantitative Analysis

While mass spectrometry and NMR are the primary tools for detailed characterization, spectrophotometric methods can be employed for routine quantitative analysis of L-Ornithine. These methods are typically colorimetric and rely on a chemical reaction to produce a colored product that can be measured using a UV-Visible spectrophotometer.

A classic method involves the reaction of ornithine with ninhydrin (B49086) under acidic conditions, which produces a colored compound with a maximum absorbance around 510 nm. The intensity of the color is proportional to the concentration of ornithine. While effective, this method is not specific and can have interferences from other amino acids like proline.

Other derivatizing agents have been developed for more specific or sensitive spectrophotometric or fluorometric detection. tandfonline.comresearchgate.netresearchgate.net Although these methods are generally used for the unlabeled compound, they can be adapted for the quantification of L-Ornithine-d2 (hydrochloride) solutions, provided the deuterium label does not interfere with the derivatization reaction.

Fourier-Transform Infrared (FTIR) spectroscopy can also be used for identification. The FTIR spectrum of L-Ornithine-d2 (hydrochloride) will show characteristic absorption bands corresponding to its functional groups (amine, carboxylic acid). acadpubl.euresearchgate.netspectrabase.com The presence of deuterium may cause subtle shifts in the vibrational frequencies of C-H bonds at the site of deuteration, which could be observed in high-resolution spectra. acadpubl.eu

Applications of L Ornithine D2 Hydrochloride in Metabolic and Enzymatic Research

Stable Isotope Tracer Studies in Metabolic Flux Analysis

The incorporation of deuterium (B1214612) in L-Ornithine-d2 (hydrochloride) allows researchers to trace its metabolic fate through various biochemical reactions without the concerns associated with radioactive isotopes.

Elucidating Polyamine Biosynthesis and Turnover Pathways

Ornithine is a direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. nih.govyoutube.com These molecules are essential for cell growth, differentiation, and proliferation. Using L-Ornithine-d2 as a tracer enables the detailed investigation of the polyamine biosynthesis pathway. medchemexpress.comglpbio.com Researchers can quantify the rate of ornithine decarboxylation to putrescine and the subsequent conversions to higher polyamines. This approach has been instrumental in understanding the regulation of polyamine metabolism and its dysregulation in various diseases, including cancer. nih.gov

Analysis of Intermediary Metabolism Involving Arginine and Proline

The metabolic pathways of arginine, proline, and ornithine are interconnected. wikipedia.orgnih.gov L-Ornithine-d2 can be used to trace the bidirectional conversions between these amino acids. medchemexpress.comglpbio.comwikipedia.org For instance, the labeled ornithine can be followed as it is converted to glutamate-γ-semialdehyde, a common intermediate in both proline and arginine synthesis. wikipedia.orgnih.gov These studies provide a quantitative understanding of the flux through these pathways under different physiological and pathological conditions.

Tracing Nitrogen Disposition in Research Models

As a key player in nitrogen metabolism, L-Ornithine is involved in the disposal of excess nitrogen. medchemexpress.comglpbio.commedchemexpress.com L-Ornithine-d2 serves as an effective tracer to follow the path of nitrogen atoms within an organism. medchemexpress.comglpbio.com This allows for the quantification of nitrogen flux into urea (B33335), as well as its incorporation into other nitrogen-containing compounds like nitric oxide. Such research is fundamental to understanding systemic nitrogen balance and the metabolic consequences of protein-rich diets or certain disease states.

Quantitative Metabolomics Utilizing Deuterated Internal Standards

In quantitative metabolomics, particularly when using mass spectrometry, internal standards are essential for accurate and precise quantification of metabolites. sigmaaldrich.comiroatech.com Deuterated compounds like L-Ornithine-d2 are ideal internal standards because they have nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by their mass. nih.govnih.govisolife.nl

When added to a biological sample at a known concentration, L-Ornithine-d2 co-elutes with endogenous L-Ornithine during chromatographic separation. By comparing the mass spectrometry signal of the labeled standard to the unlabeled analyte, researchers can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate quantification of L-Ornithine levels in complex biological matrices. nih.gov

Table 1: Application of L-Ornithine-d2 as an Internal Standard

| Analytical Platform | Purpose | Advantage |

| LC-MS/MS | Quantification of L-Ornithine | High accuracy and precision |

| GC-MS | Metabolite profiling | Corrects for derivatization and injection variability |

Applications in Proteomics Research via Isotopic Labeling

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics for comparing protein abundance between different cell populations. nih.govyale.edu While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, the principles can be extended to other amino acids.

In specialized research contexts, cells can be cultured in media containing L-Ornithine-d2. The heavy isotope-labeled ornithine is incorporated into newly synthesized proteins. When this labeled proteome is mixed with an unlabeled proteome from a control condition, the relative abundance of proteins can be determined by mass spectrometry. nih.govresearchgate.net The mass shift introduced by the deuterium atoms allows for the differentiation and relative quantification of proteins from the two samples in a single experiment.

Mechanistic Studies of Enzymes Involved in Ornithine Metabolism

L-Ornithine occupies a critical juncture in metabolic pathways, serving as a precursor for the synthesis of urea, polyamines, proline, and glutamate. The enzymes that catalyze these transformations are tightly regulated and their dysregulation is associated with various pathological conditions. The use of deuterated ornithine isotopes has been instrumental in dissecting the catalytic mechanisms of these enzymes at a molecular level.

Ornithine Aminotransferase (OAT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of the δ-amino group of L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate. nih.gov This reaction is a key step in the catabolism of ornithine and the synthesis of proline and glutamate.

Mechanistic studies employing deuterated ornithine have been crucial in understanding the stereospecificity of the hydrogen transfer reactions catalyzed by OAT. By using L-Ornithine labeled with deuterium at the C-5 position in the presence of tritiated water (³H₂O), researchers have been able to demonstrate the stereospecific abstraction of the pro-S hydrogen from the C-5 of both L- and D-ornithine by the enzyme. This indicates that the enzyme maintains a specific stereochemical course of reaction regardless of the substrate's chirality at the α-carbon.

| Parameter | Description | Implication for OAT Research |

| Stereospecificity | The ability of an enzyme to distinguish between stereoisomers. | Studies with deuterated ornithine can determine the specific hydrogen atom removed by OAT during catalysis. |

| Kinetic Isotope Effect (KIE) | A change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. | A significant KIE with L-Ornithine-d2 would indicate that C-H bond cleavage is a rate-limiting step in the OAT mechanism. |

Ornithine Decarboxylase (ODC) is a key enzyme in the biosynthesis of polyamines, catalyzing the conversion of ornithine to putrescine. wikipedia.orgnih.gov This reaction is the first and rate-limiting step in polyamine synthesis, a pathway essential for cell growth and proliferation. nih.gov

The use of deuterated ornithine has been fundamental in elucidating the stereochemical course of the ODC-catalyzed decarboxylation. Seminal studies utilized DL-[2-²H]ornithine and conducted the enzymatic reaction in water (H₂O), and conversely, used unlabeled L-ornithine in deuterated water (D₂O). The resulting putrescine, which contained a single deuterium atom at the C-1 position, was then analyzed to determine its stereochemistry. These experiments demonstrated that the decarboxylation of L-ornithine by bacterial ODC proceeds with retention of configuration. This means that the carboxyl group is replaced by a deuterium (or hydrogen) atom on the same face of the molecule.

| Experimental Condition | Labeled Product | Stereochemical Outcome |

| L-ornithine in D₂O | [1-²H]putrescine | Retention of configuration |

| DL-[2-²H]ornithine in H₂O | [1-²H]putrescine | Retention of configuration |

Arginase and Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS I) are two critical enzymes in the urea cycle, which is responsible for the detoxification of ammonia (B1221849) in the liver. creative-proteomics.comwikipedia.orgfrontiersin.org Arginase catalyzes the final step of the cycle, hydrolyzing arginine to produce urea and ornithine. creative-proteomics.comfrontiersin.org The regenerated ornithine is then transported back into the mitochondria to be used by Ornithine Transcarbamoylase (OTC), which combines it with carbamoyl phosphate. creative-proteomics.comfrontiersin.org Carbamoyl phosphate is synthesized by CPS I from ammonia and bicarbonate in the first committed step of the urea cycle. creative-proteomics.comfrontiersin.org

The interaction and coordination between Arginase and CPS I are essential for the efficient functioning of the urea cycle. While these two enzymes are located in different cellular compartments (Arginase in the cytosol and CPS I in the mitochondrial matrix), their activities are metabolically coupled through the flux of ornithine and other urea cycle intermediates.

For example, a study in healthy adult men used a primed continuous intravenous infusion of L-[5,5,²H₂]ornithine, along with other labeled amino acids, to estimate the plasma fluxes of ornithine, arginine, and citrulline under different dietary conditions. nih.gov Such studies allow researchers to understand how factors like diet regulate the interconnected activities of urea cycle enzymes.

| Enzyme | Location | Role in Urea Cycle |

| Arginase | Cytosol | Catalyzes the hydrolysis of arginine to urea and ornithine. |

| Carbamoyl Phosphate Synthetase I (CPS I) | Mitochondrial Matrix | Catalyzes the synthesis of carbamoyl phosphate from ammonia and bicarbonate. |

While direct mechanistic studies of the protein-protein interaction between Arginase and CPS I using L-Ornithine-d2 are not described in the provided information, metabolic flux analysis using this tracer can indirectly probe their functional relationship. For instance, by measuring the flux of deuterated ornithine back into the mitochondria and its subsequent incorporation into citrulline (a reaction dependent on the carbamoyl phosphate produced by CPS I), one can infer the efficiency of the metabolic channeling and the coordination between the cytosolic and mitochondrial parts of the urea cycle. Any perturbation in this flux in response to genetic modifications or pharmacological interventions would reflect an alteration in the integrated function of these and other urea cycle enzymes.

Research Model Systems for L Ornithine D2 Hydrochloride Investigations

In Vitro Cell Culture Systems for Pathway Elucidation

Cell culture systems provide a controlled environment to study cellular metabolism, allowing researchers to trace the metabolic fate of labeled compounds like L-Ornithine-d2. nih.govyoutube.com These in vitro models are indispensable for dissecting complex biochemical pathways at the molecular level. youtube.com

The choice between primary and immortalized cell lines is a critical consideration in experimental design.

Primary Cells: These cells are isolated directly from tissues and have a finite lifespan. criver.com Their main advantage is high physiological relevance, as they closely mimic the in vivo environment and retain the key characteristics of their tissue of origin. creative-biolabs.comresearchgate.net This makes them ideal for studying cell physiology, disease mechanisms, and drug responses. creative-biolabs.com However, they can exhibit significant biological variability between samples, which requires careful experimental controls. creative-biolabs.com

Immortalized Cells: These are cells that have been modified to proliferate indefinitely, often derived from tumors or through genetic modification. criver.com Their key advantages are their unlimited lifespan, ease of maintenance, and genetic homogeneity, which enhances reproducibility and simplifies experimental design, especially for large-scale studies. creative-biolabs.com However, the process of immortalization can alter cellular genetics and phenotypes, potentially causing them to deviate from the natural behaviors of their primary counterparts. researchgate.net

The selection of the cell type depends on the specific research question, balancing the need for physiological relevance with experimental reproducibility.

Table 1: Comparison of Primary and Immortalized Cell Lines for Metabolic Studies

| Feature | Primary Cell Lines | Immortalized Cell Lines |

| Origin | Isolated directly from donor tissue criver.com | Derived from tumors or genetically modified for indefinite proliferation criver.com |

| Lifespan | Finite, limited number of divisions criver.comcreative-biolabs.com | Infinite, can be passaged indefinitely criver.comcreative-biolabs.com |

| Physiological Relevance | High, closely resembles in vivo cell function creative-biolabs.comresearchgate.net | May lose some functions or characteristics of normal cells criver.comresearchgate.net |

| Genetic Profile | Retains genetic diversity of the donor creative-biolabs.com | Genetically stable and homogeneous creative-biolabs.com |

| Reproducibility | Can be challenging due to biological variability creative-biolabs.com | High, ideal for experiments requiring consistency creative-biolabs.com |

| Common Use Cases | Investigating disease mechanisms and drug responses requiring high physiological fidelity creative-biolabs.com | High-throughput screening, biopharmaceutical production, studies where consistency is paramount creative-biolabs.com |

L-Ornithine is a central intermediate in both the urea (B33335) cycle and the synthesis of polyamines. sigmaaldrich.commerckmillipore.com Therefore, specific cell lines are employed to study these pathways using tracers like L-Ornithine-d2.

Urea Cycle Research: The urea cycle primarily occurs in the hepatocytes of the liver. sigmaaldrich.com Therefore, primary human hepatocytes and hepatoma cell lines (e.g., HepaRG) are commonly used to investigate ureagenesis. merckmillipore.commdpi.com Isotopic studies in these cells can elucidate the flux through the urea cycle and the impact of genetic defects or therapeutic interventions. nih.gov

Polyamine Research: Polyamines are essential for cell proliferation and are synthesized in most mammalian cells. mdpi.comnih.gov Consequently, a wider variety of cell types are used for this research.

Endothelial Cells: Studies have used endothelial cells to identify the metabolic sources of ornithine for polyamine synthesis, demonstrating that both arginase and ornithine aminotransferase (OAT) pathways contribute. nih.gov

Intestinal Epithelial Cells: The intestinal epithelial crypt cell line IEC-6 has been used to examine the regulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. nih.gov

Chinese Hamster Ovary (CHO) Cells: L-ornithine is often used as a media supplement in CHO cell cultures. sigmaaldrich.com Mutant CHO cells with defects in proline biosynthesis have been instrumental in establishing that ornithine can serve as the sole source for proline synthesis. nih.gov

T-Lymphocytes: The effect of L-ornithine on the activation of cytotoxic T lymphocytes has been analyzed in vitro, showing that it can selectively inhibit their differentiation. nih.gov

Table 2: Cell Lines Used in L-Ornithine Metabolic Research

| Cell Type | Pathway of Interest | Research Focus |

| Primary Human Hepatocytes | Urea Cycle | Investigating normal and disordered ureagenesis merckmillipore.com |

| Hepatoma Cell Lines (e.g., HepaRG) | Polyamine Catabolism | Comparing gene expression of polyamine pathway enzymes in cancerous vs. non-cancerous cells mdpi.com |

| Endothelial Cells | Polyamine Synthesis | Identifying intracellular sources of ornithine (arginase vs. OAT pathways) nih.gov |

| Intestinal Epithelial Cells (IEC-6) | Polyamine Synthesis | Regulation of ornithine decarboxylase (ODC) activity nih.gov |

| Chinese Hamster Ovary (CHO) Cells | Proline Synthesis | Demonstrating ornithine as a precursor for proline nih.gov |

| Cytotoxic T-Lymphocytes (CTL) | Immune Response | Investigating the immunosuppressive effects of L-ornithine nih.gov |

Animal Models in Mechanistic Metabolic Studies

Animal models, particularly rodents, are essential for studying systemic metabolism and the complex interplay between different organs, which cannot be replicated in vitro. nih.gov Stable isotope tracers like L-Ornithine-d2 are safely used in these in vivo studies to track metabolic fluxes throughout the body. maastrichtuniversity.nlnih.gov

Rodent models are widely used to mimic human metabolic diseases. nih.gov Both genetic models (e.g., ob/ob mice with defective leptin production) and diet-induced models (e.g., high-fat diet-fed mice) are employed to study conditions like obesity and diabetes where amino acid metabolism is often altered. nih.govnih.gov In the context of L-ornithine metabolism, these models are invaluable for studying systemic nitrogen disposal via the urea cycle. metsol.com Isotopic studies can quantitatively determine whole-body urea synthesis rates, providing a direct evaluation of the functional performance of the urea cycle in both healthy and disease states. metsol.com

L-Ornithine-d2 can be used to trace the metabolism of ornithine in specific organs, providing insights into local metabolic activities.

Liver: As the primary site of the urea cycle, the liver is a key organ of interest. sigmaaldrich.com Studies in rodents using isotope tracers can measure in vivo hepatic ureagenesis, which is crucial for diagnosing and managing inherited hyperammonemias and urea cycle disorders. nih.gov Homogenates of liver and kidney from various animals, including rats and mice, have been used to study the enzymatic pathways of ornithine synthesis from proline. nih.gov

Brain: Research has shown that orally administered L-ornithine can cross the blood-brain barrier in mice, leading to elevated levels in the cerebral cortex and hippocampus. nih.gov This allows for studies investigating the neurological effects of ornithine. For instance, L-ornithine administration has been shown to have an anxiolytic-like effect in mice. nih.gov

Ovaries: The ovaries exhibit a significant increase in ornithine decarboxylase (ODC) activity and subsequent putrescine production during ovulation. nih.gov Studies in aged mice have used systemic L-ornithine supplementation to specifically increase ovarian putrescine levels. nih.govresearchgate.net This targeted approach, possible because ODC is highly expressed in the ovaries during this period, allows researchers to investigate the role of the ornithine-polyamine pathway in reproductive aging. nih.govnih.gov

Table 3: Application of L-Ornithine Tracers in Animal Models for Organ-Specific Research

| Animal Model | Organ of Interest | Research Application | Key Findings |

| Mouse | Brain | Investigating bioavailability and neurological effects nih.gov | Orally administered L-ornithine elevates brain levels and exhibits anxiolytic-like effects. nih.gov |

| Aged Mouse | Ovaries | Studying the role of the ornithine-polyamine pathway in reproductive aging nih.govresearchgate.net | Systemic L-ornithine supplementation specifically increases ovarian putrescine levels during ovulation. nih.gov |

| Rat, Mouse | Liver, Kidney | Elucidating enzymatic pathways of ornithine synthesis nih.gov | Ornithine can be synthesized from proline, with ornithine aminotransferase being the rate-limiting enzyme. nih.gov |

| Rodent Models of Urea Cycle Disorders | Liver | Quantifying in vivo urea synthesis to assess disease severity and treatment efficacy nih.govmetsol.com | Isotopic tracer studies provide a functional measure of residual urea cycle flux. nih.govnih.gov |

Experimental Design and Methodological Considerations for Isotopic Tracer Studies in Biological Systems

The use of stable isotope tracers like L-Ornithine-d2 requires careful experimental design and sophisticated analytical techniques to ensure accurate and meaningful results. researchgate.net The fundamental principle is to introduce a labeled compound into a biological system and trace its metabolic fate by distinguishing it from its unlabeled, naturally occurring counterpart using mass spectrometry. nih.govmaastrichtuniversity.nl

Key considerations in designing these studies include:

Tracer Selection and Administration: The choice of isotope (e.g., 2H, 13C, 15N) and the position of the label within the molecule are critical. nih.gov L-Ornithine-d2 is labeled with deuterium (B1214612) (2H). The tracer can be administered in various ways, such as a single bolus dose or a continuous infusion, depending on whether the goal is to measure pathway flux after a challenge or during steady-state conditions. maastrichtuniversity.nlresearchgate.net For in vivo studies, oral administration is a common and non-invasive method. metsol.comnih.gov

Sample Collection and Processing: Biological samples, such as plasma, urine, or tissue biopsies, are collected at specific time points after tracer administration. researchgate.netnih.gov For cell culture experiments, cells and media are harvested. youtube.com It is crucial to immediately quench metabolic activity, often by flash-freezing in liquid nitrogen, to prevent further enzymatic reactions that could alter metabolite levels and isotopic enrichment. researchgate.net

Analytical Measurement: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical tool used to measure the abundance of the tracer and its metabolic products. researchgate.net These techniques separate different molecules and then measure the mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov

Data Analysis and Modeling: The raw data from the mass spectrometer is used to calculate isotopic enrichment. This information is then used in mathematical models to determine key metabolic parameters, such as the rate of appearance, disappearance, and conversion of metabolites. researchgate.netresearchgate.net These models can range from simple precursor-product relationships to complex compartmental models that describe the movement of the tracer through various metabolic pools in the body. nih.gov

Table 4: Key Methodological Steps in Isotopic Tracer Studies

| Step | Description | Key Considerations |

| 1. Experimental Design | Defining the research question and selecting the appropriate model, tracer, and administration protocol. frontiersin.org | Choice of primary vs. immortalized cells or specific animal strain. Bolus vs. continuous infusion. maastrichtuniversity.nlresearchgate.net |

| 2. Tracer Administration | Introducing the stable isotope-labeled compound into the biological system. researchgate.net | Route of administration (e.g., oral, intravenous, in-media). Amount of tracer to ensure detection without perturbing the natural metabolic pool. nih.govfrontiersin.org |

| 3. Sample Collection | Harvesting biological materials at predetermined time points. nih.gov | Timing and frequency of collection are critical for capturing metabolic dynamics. |

| 4. Metabolic Quenching | Rapidly stopping all enzymatic reactions to preserve the metabolic state at the time of collection. researchgate.net | Usually achieved with liquid nitrogen, cold methanol, or other organic solvents. youtube.comresearchgate.net |

| 5. Metabolite Extraction | Isolating the metabolites of interest from the biological matrix (e.g., plasma, cells). | The extraction method must be efficient and not cause isotopic fractionation. |

| 6. Mass Spectrometry Analysis | Separating and quantifying the labeled and unlabeled metabolites. nih.gov | Choice of analytical platform (e.g., GC-MS, LC-MS) depends on the chemical properties of the metabolites. |

| 7. Data Interpretation | Calculating isotopic enrichment and applying mathematical models to determine metabolic fluxes. researchgate.netresearchgate.net | Correction for natural isotope abundance. Use of appropriate kinetic models. researchgate.net |

Computational and Bioinformatic Approaches in L Ornithine D2 Research

Data Processing and Interpretation for Isotopic Labeling Experiments

Isotopic labeling experiments using L-Ornithine-d2, a deuterated form of L-Ornithine, provide a powerful method to trace the metabolic fate of this amino acid. medchemexpress.comglpbio.commedchemexpress.com The deuterium (B1214612) label allows researchers to distinguish tracer-derived molecules from the endogenous unlabeled pool. nih.gov However, the raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy require several stages of data processing and correction before biological interpretation. nih.gov

A primary step in data processing is the correction for natural isotope abundance. escholarship.orgoup.com All elements exist as a mixture of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Software tools are essential to subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions, ensuring that the observed labeling pattern is solely attributable to the administered tracer. oup.com Tools like IsoCor are specifically designed for this purpose, processing large datasets from high-throughput MS technologies to provide corrected isotopic fractions. oup.com

Following correction, the data, often in the form of mass isotopomer distributions (MIDs), must be interpreted. This involves identifying which downstream metabolites have incorporated the deuterium label from L-Ornithine-d2 and quantifying the extent of this incorporation. springernature.com This provides qualitative information about active metabolic pathways. researchgate.net For instance, the appearance of deuterium in molecules like citrulline, arginine, and urea (B33335) would confirm their production from the supplied ornithine tracer within the urea cycle. creative-proteomics.comwikipedia.org More advanced analysis can provide insights into relative pathway activities. springernature.com

Several bioinformatic tools have been developed to aid in the downstream analysis of stable isotope-resolved metabolomics (SIRM) data. oup.comnih.gov DIMet, for example, is an open-source tool that performs differential and time-series analyses of corrected isotopic labeling data to identify metabolites that are differentially labeled between different experimental conditions. oup.com Other platforms, such as Escher-Trace, allow for the visualization of stable isotope tracing data within the context of metabolic pathway maps, facilitating a more intuitive understanding of the experimental results. escholarship.org

| Data Processing Step | Description | Example Software/Approach |

| Natural Isotope Abundance Correction | Removes the confounding signal from naturally occurring heavy isotopes to isolate the signal from the isotopic tracer. | IsoCor, IsoCorrectoR, ElemCor escholarship.orgoup.com |

| Feature Extraction & Identification | Identifies and quantifies labeled metabolites from complex MS or NMR data. | Untargeted tools (e.g., X¹³CMS) and targeted analysis nih.gov |

| Differential Analysis | Statistically compares isotopic labeling patterns between different experimental conditions or time points. | DIMet oup.com |

| Pathway Visualization | Maps the flow of the isotopic label onto metabolic pathway diagrams for intuitive interpretation. | Escher-Trace, Omix, VistaFlux escholarship.org13cflux.netucdavis.edu |

Integration of Isotopic Data with Transcriptomics and Proteomics for Systems Biology

A systems biology approach aims to understand the complex interactions within a biological system as a whole. This requires integrating data from multiple "omic" levels, including the genome, transcriptome, proteome, and metabolome. nih.gov Isotopic labeling data from tracers like L-Ornithine-d2 provides a functional readout of the metabolic state (the "fluxome"), which is the ultimate output of genetic and enzymatic regulation. 13cflux.net

Integrating fluxomic data with transcriptomic (gene expression) and proteomic (protein abundance) data can provide a more comprehensive understanding of how metabolic pathways are regulated. For example, an observed change in the flux through an ornithine-dependent pathway, as measured by L-Ornithine-d2 tracing, could be correlated with changes in the expression levels of genes encoding the enzymes in that pathway.

This integration presents significant bioinformatic challenges due to the different nature and scale of the datasets. However, computational strategies are being developed to:

Correlate datasets: Identify statistical relationships between changes in gene expression, protein levels, and metabolic fluxes.

Build integrated models: Develop multi-scale models that incorporate regulatory information (from transcriptomics and proteomics) to predict metabolic behavior.

Contextualize data: Use pathway databases and network analysis tools to map changes across different omic levels onto known biological pathways, such as those involving ornithine metabolism. nih.govresearchgate.net

While still an emerging area, the integration of stable isotope-resolved metabolomics with other omics technologies holds great promise for elucidating the complex regulatory mechanisms governing cellular metabolism in health and disease. researchgate.net

Mathematical Modeling of Metabolic Networks Involving Ornithine Pathways

Mathematical modeling is an essential tool for simulating and analyzing the behavior of complex metabolic networks like the urea cycle, where ornithine is a key intermediate. nih.govnih.gov These models use a series of mathematical equations to represent the biochemical reactions and their kinetics.

In the context of ornithine metabolism, computational models can be used to:

Simulate Dynamic Behavior: Predict the concentrations of metabolites like ornithine, citrulline, and arginine over time in response to various perturbations. nih.gov

Investigate Pathophysiology: A validated computational model of human macronutrient metabolism has been adapted to simulate a patient with a urea cycle disorder. nih.gov This model can predict nitrogen balance and excretion in response to different nutritional interventions, providing a way to evaluate treatments preclinically. nih.gov

Test Hypotheses: Models can be used to explore hypotheses that are difficult to test experimentally, such as the concept of metabolite channeling, where intermediates are passed directly from one enzyme to the next. A mathematical model of the urea cycle was used to investigate the evidence for arginine channeling between argininosuccinate (B1211890) lyase and arginase. nih.gov

Design Experiments: Simulations can help in designing more informative isotopic labeling experiments by predicting which measurements will be most sensitive to changes in specific fluxes. researchgate.net

These models can range from relatively simple representations of a single pathway to complex, genome-scale models. The development and validation of such models often rely on experimental data, including that derived from isotopic tracer studies using compounds like L-Ornithine-d2, to ensure the model accurately reflects biological reality. nih.gov

| Modeling Approach | Application in Ornithine Pathways | Key Insights |

| Kinetic Modeling | Simulating the time-course of reactions in the urea cycle. nih.gov | Investigating substrate channeling and dynamic regulation of the pathway. nih.gov |

| Constraint-Based Modeling | Analyzing the capabilities of larger metabolic networks that include ornithine biosynthesis and catabolism. | Identifying potential metabolic engineering targets to improve L-ornithine production in microorganisms. nih.gov |

| Physiological Modeling | Simulating nitrogen balance in the context of urea cycle disorders. nih.gov | Preclinical evaluation of nutritional strategies for managing acute metabolic decompensation. nih.gov |

Future Research Directions and Emerging Methodologies

Development of Advanced Multi-Isotope Labeling Strategies

The next frontier in metabolic flux analysis and systems biology involves the use of multi-isotope labeling strategies, where molecules are tagged with more than one type of stable isotope (e.g., ²H, ¹³C, ¹⁵N). These approaches provide a more detailed and dynamic picture of metabolic pathways than single-isotope methods.

L-Ornithine-d2 can be a vital component in such strategies. By using L-Ornithine-d2 in conjunction with other labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, researchers can simultaneously trace the fate of hydrogen, carbon, and nitrogen atoms as they are incorporated into various biomolecules. This is particularly relevant for studying the urea (B33335) cycle, where ornithine is a key intermediate, as well as its connections to arginine and proline metabolism and polyamine biosynthesis. nih.govsigmaaldrich.com

Advanced labeling schemes could involve synthesizing L-ornithine with both deuterium (B1214612) and ¹³C or ¹⁵N labels. Such multiply-labeled tracers would enable sophisticated mass spectrometry and NMR experiments to resolve complex metabolic networks and quantify the contributions of different pathways to the synthesis of downstream metabolites. nih.gov The development of these strategies is critical for gaining deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states.

Table 1: Potential Multi-Isotope Labeling Schemes Involving L-Ornithine-d2

| Labeled Precursor(s) | Target Pathway(s) | Analytical Technique(s) | Research Goal |

| L-Ornithine-d2 + ¹³C-Glucose | Urea Cycle, Polyamide Synthesis, TCA Cycle | LC-MS/MS, NMR | To trace carbon and hydrogen flow from glycolysis into ornithine-related pathways. |

| L-Ornithine-d2 + ¹⁵N-Glutamine | Arginine & Proline Metabolism | High-Resolution Mass Spectrometry (HRMS) | To differentiate nitrogen sources and their incorporation into amino acid pools. |

| ¹³C,¹⁵N-Arginine + L-Ornithine-d2 | Urea Cycle Dynamics | LC-MS/MS | To quantify the rate of arginine breakdown and ornithine recycling. |

Integration with Single-Cell Metabolomics Techniques

Single-cell metabolomics is an emerging field that aims to characterize the metabolic profiles of individual cells, revealing a level of heterogeneity that is masked in bulk tissue analysis. nih.gov However, a major challenge in this field is the minute quantity of analytes in a single cell, which pushes the limits of analytical sensitivity and requires robust methods for quantification. nih.gov

L-Ornithine-d2 (hydrochloride) is ideally suited for application in this cutting-edge area. It can be used as an internal standard introduced during sample preparation to provide a reliable reference for the quantification of endogenous L-ornithine in single cells. This approach corrects for variations in sample handling and instrument response, which is critical for obtaining accurate measurements at the single-cell level.

Furthermore, cells can be cultured in media containing L-Ornithine-d2 to trace its uptake and metabolic conversion within individual cells. By coupling this labeling strategy with high-resolution mass spectrometry platforms designed for single-cell analysis, researchers can investigate cell-to-cell variability in the activity of pathways involving ornithine. nih.gov This could provide unprecedented insights into metabolic heterogeneity in cancer cell populations, immune cell activation, and stem cell differentiation.

Novel Applications in Non-Mammalian Biological Systems (e.g., microbial, plant)

While ornithine's role in the mammalian urea cycle is well-established, its functions in non-mammalian systems are a growing area of research. nih.govsigmaaldrich.com Recent studies have highlighted the importance of L-ornithine in plant defense and microbial interactions.

In plant biology, L-ornithine has been shown to enhance defense mechanisms in the common bean against fungal pathogens like Sclerotinia sclerotiorum by interfering with the pathogen's production of oxalic acid. frontiersin.orgfrontiersin.org It also plays a role in improving plant tolerance to abiotic stresses such as drought. researchgate.netresearchgate.net Using L-Ornithine-d2 as a tracer would allow researchers to precisely track its uptake, transport, and metabolism within the plant. This could elucidate the specific biochemical pathways through which ornithine exerts its protective effects, for instance, by tracing its conversion to polyamines or other defense-related compounds. frontiersin.org

In microbial systems, L-Ornithine-d2 can be used to study amino acid metabolism in bacteria and fungi. For example, it could be used to investigate the role of ornithine in the biosynthesis of specialized metabolites or its involvement in microbial competition and communication. frontiersin.org Tracing the deuterium label would provide direct evidence of metabolic flux and pathway utilization in these organisms under different environmental conditions.

Innovations in Analytical Instrumentation for Deuterium-Labeled Compounds

The utility of L-Ornithine-d2 and other deuterated compounds is intrinsically linked to the capabilities of the analytical instruments used to detect them. Continuous innovation in this area is expanding the scope and precision of stable isotope-based research.

High-Resolution Mass Spectrometry (HRMS), particularly techniques like electrospray ionization (ESI)-HRMS, has become indispensable. researchgate.net Modern HRMS instruments offer exceptional mass accuracy and resolution, allowing for the clear separation of deuterated and non-deuterated isotopologues and the accurate determination of isotopic purity. researchgate.net This is crucial for both tracer studies and for validating the quality of labeled standards. Furthermore, tandem mass spectrometry (MS/MS) capabilities on these platforms can help pinpoint the location of the deuterium label within the molecule, providing valuable structural information. researchgate.net

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is a powerful tool for simplifying complex spectra of large biomolecules like proteins. nih.govclearsynth.com While L-Ornithine-d2 itself is a small molecule, its use in metabolic studies can generate deuterated products that are incorporated into larger structures. Innovations in NMR technology, such as higher field magnets and advanced cryogenic probes, enhance the sensitivity for detecting subtle changes resulting from deuterium incorporation. acs.orgspringernature.com

Table 2: Advanced Analytical Techniques for L-Ornithine-d2 Analysis

| Analytical Technique | Abbreviation | Key Advantage(s) for Deuterium-Labeled Compounds | Specific Application for L-Ornithine-d2 |

| Electrospray Ionization - High-Resolution Mass Spectrometry | ESI-HRMS | High mass accuracy, isotopic purity analysis, precise quantification. researchgate.net | Quantifying endogenous ornithine using L-Ornithine-d2 as an internal standard. |

| Liquid Chromatography - Tandem Mass Spectrometry | LC-MS/MS | High sensitivity, separation of isomers, structural elucidation. mdpi.com | Tracing the metabolic fate of the deuterium label into downstream products. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Non-destructive, provides structural information, analysis of protein dynamics. clearsynth.com | Studying the structural impact of incorporating ornithine-derived metabolites into proteins. |

Q & A

Q. What is the role of L-Ornithine-d2 (hydrochloride) in urea cycle studies, and how does its deuterium labeling enhance metabolic flux analysis?

L-Ornithine-d2 (hydrochloride) is a deuterated analog of L-ornithine, a key intermediate in the urea cycle. Its deuterium labeling allows researchers to track nitrogen metabolism and ammonia detoxification pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The incorporation of deuterium enables precise quantification of metabolic flux, particularly in studies involving isotopic tracing in in vitro models (e.g., hepatocyte cultures) or in vivo systems .

Q. How is L-Ornithine-d2 (hydrochloride) synthesized, and what are the critical purity considerations for experimental use?

Synthesis involves catalytic deuteration of L-ornithine at specific positions, followed by hydrochloric acid salt formation. Key purity criteria include:

- Isotopic purity : ≥98% deuterium enrichment (verified via LC-MS or high-resolution NMR).

- Chemical purity : ≥99% (validated by HPLC with UV detection at 210 nm).

- Endotoxin levels : ≤6.0 EU/g for cell culture applications .

Q. What analytical methods are recommended for characterizing L-Ornithine-d2 (hydrochloride) in biological matrices?

- LC-MS/MS : Quantify deuterated vs. non-deuterated ornithine using transitions like m/z 133→70 (unlabeled) vs. m/z 135→72 (d2-labeled).

- NMR : Confirm deuteration positions via -NMR or -NMR with deuterium decoupling.

- Ion chromatography : Assess chloride content to verify hydrochloride stoichiometry .

Advanced Research Questions

Q. How does deuterium substitution in L-Ornithine-d2 (hydrochloride) alter its pharmacokinetic profile compared to the non-deuterated form?

Deuterium can reduce metabolic clearance by stabilizing C-D bonds against enzymatic oxidation (kinetic isotope effect). For example, in cytochrome P450-mediated reactions, deuterated ornithine may exhibit prolonged half-life in hepatic compartments. However, this effect must be empirically validated using microsomal assays or hepatocyte models, as deuteration does not uniformly affect all metabolic pathways .

Q. What are the potential isotopic interference challenges when using L-Ornithine-d2 (hydrochloride) in multi-omics studies?

- Mass spectrometry : Ensure resolution between d2-labeled ornithine and naturally occurring -isotopologs. Use high-resolution MS (HRMS) with mass accuracy <5 ppm.

- Metabolite cross-talk : Deuterium may perturb adjacent pathways (e.g., arginine-proline metabolism) due to altered enzyme kinetics. Include non-deuterated controls to isolate isotopic effects .

Q. How should researchers address contradictions in data between in vitro and in vivo models using L-Ornithine-d2 (hydrochloride)?

- Dose calibration : Adjust for differences in bioavailability (e.g., hepatic first-pass effects in in vivo models).

- Temporal sampling : Collect time-resolved samples to capture dynamic flux variations.

- Model validation : Cross-validate findings with complementary techniques (e.g., -ammonia tracing or CRISPR-edited urea cycle enzymes) .

Q. What experimental design principles are critical for ensuring reproducibility in deuterated amino acid studies?

- Batch consistency : Use the same synthetic batch for longitudinal studies to avoid isotopic variability.

- Negative controls : Include non-deuterated L-ornithine and solvent-only groups.

- Replication : Perform triplicate assays for MS/NMR quantification and statistical power analysis (e.g., ANOVA with post-hoc corrections) .

Methodological Tables

Q. Table 1. Key Parameters for LC-MS Quantification of L-Ornithine-d2 (Hydrochloride)

| Parameter | Specification | Reference Method |

|---|---|---|

| Column | HILIC (e.g., Acquity BEH Amide) | |

| Ionization Mode | ESI+ | |

| MRM Transitions | 135 → 72 (d2-labeled), 133 → 70 (unlabeled) | |

| LOD/LOQ | 0.1 nM / 1 nM (in plasma) |

Q. Table 2. Common Pitfalls in Deuterated Amino Acid Research

| Pitfall | Mitigation Strategy |

|---|---|

| Isotopic cross-talk | Use HRMS with isotopic correction algorithms |

| Metabolic interference | Validate with orthogonal tracers (e.g., -glutamate) |

| Batch variability | Source from certified suppliers with batch-specific QC data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.